Fmoc isothiocyanate

Catalog No.
S758331
CAS No.
199915-38-3
M.F
C16H11NO2S
M. Wt
281.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc isothiocyanate

CAS Number

199915-38-3

Product Name

Fmoc isothiocyanate

IUPAC Name

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2

InChI Key

DHMYULZVFHHEHE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S

Synthesis of Biologically Active Compounds

  • N-Aryl-N'-Carboalkoxy Guanidines: Fmoc isothiocyanate serves as a starting material for the preparation of N-aryl-N'-carboalkoxy guanidines, which are a class of biologically relevant pharmacophores. These molecules possess diverse biological activities and are being explored for their potential therapeutic applications. Source: Sigma-Aldrich product page for Fmoc isothiocyanate:
  • N-Aryl-N-Thiazolyl Derivatives: Fmoc isothiocyanate plays a role as an intermediate in the synthesis of N-aryl-N-thiazolyl derivatives. These compounds exhibit various biological properties and are being investigated for their potential as drug candidates. Source: Sigma-Aldrich product page for Fmoc isothiocyanate:
  • Neuropeptide Y (NPY) Y1 Receptor Antagonists: Fmoc isothiocyanate is utilized in the synthesis of cyclic isothiourea derivatives, which act as potent antagonists of the neuropeptide Y (NPY) Y1 receptor. NPY receptors are involved in various physiological processes, and their modulation presents a potential therapeutic strategy for several diseases. Source: Sigma-Aldrich product page for Fmoc isothiocyanate:

Synthesis of Heterocyclic Compounds

  • 2-Aminothiazoles: Fmoc isothiocyanate is employed in the preparation of 2-aminothiazoles, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Source: Reference 4 in Sigma-Aldrich product page for Fmoc isothiocyanate:
  • Aminobenzimidazole Conjugated Thiazoles: Fmoc isothiocyanate facilitates the synthesis of aminobenzimidazole conjugated thiazoles. These compounds possess interesting biological properties and are being explored for their potential therapeutic applications. Source: Reference 5 in Sigma-Aldrich product page for Fmoc isothiocyanate:
  • Thiazole Derived Cyclopeptides: Fmoc isothiocyanate is used in the synthesis of thiazole derived cyclopeptides, which are a class of cyclic peptides containing thiazole moieties. These compounds exhibit various biological activities and are being investigated for their potential therapeutic applications. Source: Reference 6 in Sigma-Aldrich product page for Fmoc isothiocyanate:

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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